Cholecystokinin, from which DM-Cck is derived, is a peptide hormone that belongs to the family of gastrointestinal hormones. It is classified under the group of neuropeptides and is known for its role in digestive processes. The primary source of DM-Cck synthesis is the intestinal mucosa, specifically from I-cells located in the duodenum. This hormone is part of a broader class of signaling molecules that include gastrin and secretin, which are also involved in digestive regulation .
The synthesis of DM-Cck involves several steps:
Key parameters influencing synthesis include nutrient composition in the gut and hormonal signals such as gastrin .
DM-Cck has a complex molecular structure characterized by a specific sequence of amino acids. The most studied form, CCK-8, consists of eight amino acids with a conserved carboxyl-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH2) that is critical for receptor binding and biological activity.
The structure allows DM-Cck to interact with specific receptors (CCK1 and CCK2), triggering various intracellular signaling pathways .
DM-Cck participates in several chemical reactions primarily involving its interaction with G protein-coupled receptors:
The mechanism of action for DM-Cck involves several key steps:
These properties influence its bioavailability and efficacy as a therapeutic agent .
DM-Cck has several scientific applications:
Research continues into its broader implications for metabolic health and potential therapeutic interventions targeting its signaling pathways .
The identification of cholecystokinin (CCK) began in 1928 when physiologists Andrew Ivy and Eric Oldberg observed that intestinal extracts could induce gallbladder contraction in dogs. They attributed this activity to a hormonal factor termed "cholecystokinin" (Greek: chole = bile, kystis = bladder, kinin = to move) [5] [8]. For decades, "pancreozymin"—a substance stimulating pancreatic enzyme secretion—was considered distinct until 1964, when Jorpes and Mutt purified porcine intestinal extracts and demonstrated that both activities resided in a single peptide [5] [8]. This unification established CCK as a multifunctional hormone. Structural characterization revealed a 33-amino-acid peptide (CCK-33) with a sulfated tyrosine residue at position 27, critical for biological activity [5]. The subsequent discovery of shorter forms (e.g., CCK-8, CCK-58) and neuronal CCK expression in the 1970s expanded CCK’s identity beyond a gut hormone to a pivotal neuropeptide [1] [8].
Table 1: Key Milestones in CCK Research
Year | Discovery | Researchers |
---|---|---|
1928 | Gallbladder-contracting activity in extracts | Ivy & Oldberg |
1943 | Identification of "pancreozymin" activity | Harper & Raper |
1968 | Purification and sequencing of CCK-33 | Jorpes & Mutt |
1975 | Detection of CCK in cerebral neurons | Vanderhaeghen et al. |
1980s | Cloning of CCK genes and receptors | Multiple groups |
CCK peptides derive from a 115-amino-acid preprohormone. Tissue-specific proteolytic processing yields multiple bioactive forms: CCK-58, CCK-33, CCK-22, and CCK-8, all sharing an identical C-terminal heptapeptide sequence (-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) [1] [4] [6]. Sulfation of the tyrosine residue (Tyr-7) is enzymatically mediated and dictates receptor specificity:
Table 2: Bioactive CCK Peptides and Their Properties
Form | Length (AA) | Primary Source | Key Functions |
---|---|---|---|
CCK-58 | 58 | Intestinal I-cells | Dominant circulating form; regulates satiety |
CCK-33 | 33 | Intestinal I-cells | Major hormonal form in humans |
CCK-22 | 22 | Intestine, neurons | Less abundant; functional overlap with CCK-33 |
CCK-8 | 8 | Cerebral neurons, intestine | Neurotransmission; rapid signaling |
CCK-5 | 5 | Brain | Neuropeptide; uncertain physiological role |
Structurally, CCK-58 adopts a helix-turn-helix configuration, while shorter forms (e.g., CCK-8) are linear [6] [8]. Functional diversity arises from receptor distribution:
The human CCK gene spans 7 kb on chromosome 3 (3p22.1) and comprises three exons. Exon 1 encodes the 5’ untranslated region (UTR), exon 2 the signal peptide and part of the spacer, and exon 3 the bioactive peptide region [7]. Transcription is regulated by a proximal promoter containing conserved regulatory elements:
CCK expression is developmentally dynamic and tissue-restricted:
Table 3: Tissue-Specific CCK Expression Patterns
Tissue/Organ | Cell Types | CCK Content (pmol/g) | Dominant Molecular Forms |
---|---|---|---|
Duodenal mucosa | Endocrine I-cells | 150–200 | CCK-58, CCK-33, CCK-22 |
Cerebral cortex | Excitatory/inhibitory neurons | 350–400 | CCK-8, CCK-5 |
Hippocampus | Neurons (CA1–CA3, dentate gyrus) | ≈350 | CCK-8 |
Pancreas | Islet ganglionic cells, nerve terminals | <5 | CCK-8 |
Adrenal gland | Medullary chromaffin cells | ≈1 | CCK-8, precursors |
Spermatozoa | Sperm heads | ≈1 | Partially processed forms |
Tissue-specific post-translational processing explains molecular heterogeneity: Intestinal I-cells secrete larger CCK forms (CCK-58/-33) into blood, while neurons predominantly release CCK-8 and CCK-5 [1] [4]. This compartmentalization enables CCK to function as both a hormone (endocrine signaling) and a neuropeptide (synaptic signaling), integrating gut-brain axis communication.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0